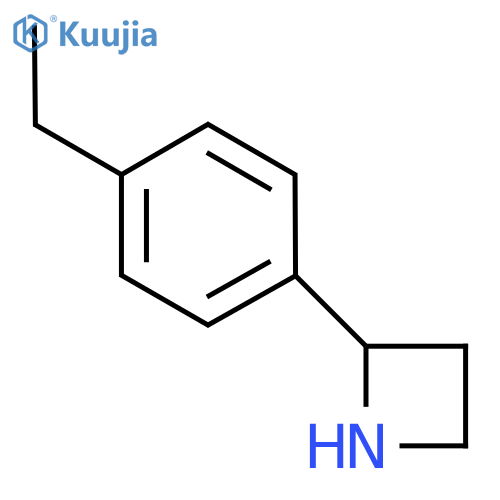

Cas no 777887-15-7 (2-(4-ethylphenyl)azetidine)

2-(4-ethylphenyl)azetidine 化学的及び物理的性質

名前と識別子

-

- RARECHEM AL CA 0217

- 2-(4-ETHYLPHENYL)-AZETIDINE

- Azetidine, 2-(4-ethylphenyl)-

- EN300-1241154

- SCHEMBL22918239

- 2-(4-ethylphenyl)azetidine

- AKOS006294562

- 777887-15-7

-

- インチ: 1S/C11H15N/c1-2-9-3-5-10(6-4-9)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3

- InChIKey: ORUXQRARSAENQU-UHFFFAOYSA-N

- SMILES: N1C(C2C=CC(CC)=CC=2)CC1

計算された属性

- 精确分子量: 161.120449483g/mol

- 同位素质量: 161.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 136

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 12Ų

2-(4-ethylphenyl)azetidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1241154-0.25g |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 0.25g |

$723.0 | 2023-05-26 | ||

| Enamine | EN300-1241154-0.1g |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 0.1g |

$691.0 | 2023-05-26 | ||

| Enamine | EN300-1241154-2.5g |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 2.5g |

$1539.0 | 2023-05-26 | ||

| Enamine | EN300-1241154-50mg |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 50mg |

$707.0 | 2023-10-02 | ||

| Enamine | EN300-1241154-1000mg |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 1000mg |

$842.0 | 2023-10-02 | ||

| Enamine | EN300-1241154-100mg |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 100mg |

$741.0 | 2023-10-02 | ||

| Enamine | EN300-1241154-2500mg |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 2500mg |

$1650.0 | 2023-10-02 | ||

| Enamine | EN300-1241154-10000mg |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 10000mg |

$3622.0 | 2023-10-02 | ||

| Enamine | EN300-1241154-5.0g |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 5g |

$2277.0 | 2023-05-26 | ||

| Enamine | EN300-1241154-1.0g |

2-(4-ethylphenyl)azetidine |

777887-15-7 | 1g |

$785.0 | 2023-05-26 |

2-(4-ethylphenyl)azetidine 関連文献

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

2-(4-ethylphenyl)azetidineに関する追加情報

Compound CAS No. 777887-15-7: 2-(4-Ethylphenyl)Azetidine

The compound CAS No. 777887-15-7, also known as 2-(4-Ethylphenyl)Azetidine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the ethylphenyl group at the 2-position introduces unique electronic and steric properties, making it a valuable substrate for further functionalization and exploration in drug discovery.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their ability to act as rigid scaffolds for bioactive molecules. The 4-Ethylphenyl substituent in this compound contributes to its lipophilicity, which is a critical factor in drug design for improving membrane permeability and bioavailability. Researchers have demonstrated that such substituents can enhance the binding affinity of the molecule to various biological targets, including enzymes and receptors.

In terms of synthesis, the preparation of 2-(4-Ethylphenyl)Azetidine typically involves multi-step reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. One notable approach involves the coupling of an azetidine ring with an aryl halide using palladium-catalyzed cross-coupling reactions. This method has been optimized in recent years, allowing for the efficient construction of complex molecular architectures.

The structural rigidity of azetidines has also made them attractive for use in peptide mimetics and other bio-inspired molecules. In a study published in 2023, researchers explored the use of 2-(4-Ethylphenyl)Azetidine as a component in cyclic peptide analogs, demonstrating improved stability and potency compared to traditional peptide-based drugs. This finding underscores the potential of this compound in developing next-generation therapeutics.

Beyond its role in drug discovery, CAS No. 777887-15-7 has also been investigated for its applications in materials science. The molecule's ability to form stable crystalline structures makes it a promising candidate for use in organic electronics and advanced materials research. Preliminary studies suggest that its electronic properties could be tailored for specific applications, such as semiconductors or optoelectronic devices.

In conclusion, CAS No. 777887-15-7 (2-(4-Ethylphenyl)Azetidine) represents a versatile building block with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application research, position it as a key compound for future innovations in chemistry and pharmacology.

777887-15-7 (2-(4-ethylphenyl)azetidine) Related Products

- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)

- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)

- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

- 29956-84-1(3-Chloro-2-hydroxybenzamide)

- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)

- 868680-03-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)

- 36681-58-0(Kynuramine dihydrochloride)

- 90554-82-8(2,4-Hexadienoyl chloride)

- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)

- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)